molecular formula C19H14ClN5O5 B449276 2-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-NITROBENZOATE

2-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-NITROBENZOATE

Cat. No.: B449276
M. Wt: 427.8g/mol
InChI Key: NWODRFLMMSEKCU-UFFVCSGVSA-N
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Description

2-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-NITROBENZOATE is a complex organic compound that features a pyrazole ring, a nitrobenzoate ester, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-NITROBENZOATE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination of the pyrazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the chlorinated pyrazole with hydrazine hydrate.

    Esterification: The final step involves the esterification of the hydrazone with 4-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the hydrazone linkage.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of pyrazole N-oxides or hydrazone oxides.

    Reduction: Conversion of the nitro group to an amine, yielding 2-[(E)-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-aminobenzoate.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors. The hydrazone linkage and nitro group may play crucial roles in its bioactivity, potentially through redox reactions or covalent binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

2-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-NITROBENZOATE is unique due to its combination of a pyrazole ring, a nitrobenzoate ester, and a hydrazone linkage. This structural complexity provides it with diverse chemical reactivity and potential for various applications.

Properties

Molecular Formula

C19H14ClN5O5

Molecular Weight

427.8g/mol

IUPAC Name

[2-[(E)-[(4-chloro-2-methylpyrazole-3-carbonyl)hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C19H14ClN5O5/c1-24-17(15(20)11-22-24)18(26)23-21-10-13-4-2-3-5-16(13)30-19(27)12-6-8-14(9-7-12)25(28)29/h2-11H,1H3,(H,23,26)/b21-10+

InChI Key

NWODRFLMMSEKCU-UFFVCSGVSA-N

Isomeric SMILES

CN1C(=C(C=N1)Cl)C(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

SMILES

CN1C(=C(C=N1)Cl)C(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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